molecular formula C18H34O3 B1662733 Methyl palmoxirate CAS No. 69207-52-9

Methyl palmoxirate

Cat. No.: B1662733
CAS No.: 69207-52-9
M. Wt: 298.5 g/mol
InChI Key: RSSDZUNGAWCFPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl palmoxirate is synthesized through the esterification of 2-tetradecylglycidic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion. The final product is purified through recrystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl palmoxirate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl palmoxirate has a wide range of applications in scientific research:

Mechanism of Action

Methyl palmoxirate exerts its effects by inhibiting carnitine palmitoyltransferase I, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting this enzyme, this compound reduces the β-oxidation of fatty acids, leading to alterations in lipid metabolism. This inhibition results in decreased levels of nonenzymatic oxidative metabolites of polyunsaturated fatty acids in the brain .

Comparison with Similar Compounds

Uniqueness: Methyl palmoxirate is unique in its specific inhibition of carnitine palmitoyltransferase I without affecting other enzymes involved in fatty acid metabolism. This specificity makes it a valuable tool in studying the role of β-oxidation in various biological processes .

Properties

IUPAC Name

methyl 2-tetradecyloxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSDZUNGAWCFPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1(CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10918804
Record name Methyl 2-tetradecyloxirane-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69207-52-9, 92982-25-7
Record name Methyl palmoxirate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69207-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl palmoxirate [USAN]
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Record name Methyl palmoxirate
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Record name Methyl 2-tetradecyloxirane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10918804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl α-(epoxymethyl)palmitate
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Record name METHYL PALMOXIRATE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Lithium hydride (0.32 g, 0.040 m), paraformaldehyde (0.16 g, 0.0053 m), and methanol (0.32 g, 0.010 m) were heated together in 25 ml DMF at 30°-40° C. After 1 hour, methyl α-chloropalmitate (3.05 g, 0.010 m) was added; the remaining paraformaldehyde (0.16 g, 0.0053 m) was added in two portions. The reaction was worked up after 51/2 hours of heating. The reaction mixture was extracted with hexane; the hexane was washed with water and dried over Na2SO4. The mixture was filtered and stripped to a crystalline residue. The residue was recrystallized from methanol to give 2.49 g (83.5%) yield of methyl tetradecylglycidate (m.p. 47°-48° C., glc purity>99%).
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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